molecular formula C142H242N40O42 B117734 Adenoregulin CAS No. 149260-68-4

Adenoregulin

Cat. No. B117734
M. Wt: 3181.7 g/mol
InChI Key: PYGMIKHWUKCELA-HODHKHPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenoregulin is an amphiphilic peptide isolated from the skin mucus of the tree frog, Phyllomedusa bicolor . It is a member of the dermaseptin family, which are vertebrate antibiotic peptides known for their lethal effects against a broad spectrum of bacteria, fungi, and protozoa .


Synthesis Analysis

The adenoregulin gene, which is 99 base pairs long, was cloned into the expression vector pET32a and transformed into Escherichia coli BL21(DE3) . In fed-batch cultivation of BL21(DE3)/pET32a-adr, an exponential feeding strategy was applied to gain 60 g dry cells l–1 . The recombinant fusion protein Trx-ADR was expressed in a soluble form .


Chemical Reactions Analysis

Adenoregulin enhances the binding of agonists to several G-protein-coupled receptors in rat brain membranes . It is proposed that adenoregulin enhances agonist binding through a mechanism involving enhancement of guanyl nucleotide exchange at G-proteins .


Physical And Chemical Properties Analysis

Adenoregulin is an amphiphilic peptide . It has six lysine residues in total 33 amino acids . The peptide is more difficult to be expressed in E. coli because of the interaction between the cationic peptides and the anionic DNAs and RNAs .

Scientific Research Applications

Molecular Structure and Relationship to Dermaseptins

Adenoregulin, originally isolated from the skin of the Phyllomedusa bicolor frog, is a 33 amino acid peptide. It shares structural and functional similarities with dermaseptins, which are known for their antimicrobial properties. A study has explored the molecular cloning of adenoregulin's precursor, revealing its structural homologies with dermaseptins, suggesting its role as a cytotropic antimicrobial peptide in vertebrate defense against microorganisms (Amiche et al., 1993).

Antimicrobial Properties

Enhancement of Agonist Binding to Receptors

Adenoregulin enhances the binding of agonists to various G-protein-coupled receptors, such as A1-adenosine receptors. A study highlighted that synthetic adenoregulin increased the binding of agonists to these receptors in rat brain membranes (Moni et al., 1995). This enhancement is thought to occur through mechanisms involving guanyl nucleotide exchange at G-proteins, converting receptors into a high-affinity state.

Gene Expression in Various Systems

Studies have also focused on the expression of adenoregulin genes in different systems. For example, research comparing the expression of monomeric and multimeric adenoregulin genes in Escherichia coli and Pichia pastorias highlighted the varying expression levels and bactericidal activities in different host systems (Zhou et al., 2005).

Role in Traditional Medicine

Interestingly, adenoregulin has been identified in the context of traditional medicine as well. It is part of the skin secretion of the Phyllomedusa bicolor frog, used by Panoan-speaking Indians for "hunting magic." The secretion's peptides, including adenoregulin, affect behavior in mice and presumably contribute to behavioral effects in humans (Daly et al., 1992).

properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H242N40O42/c1-24-74(12)113(182-133(214)94(46-32-38-58-148)170-137(218)101(67-183)177-136(217)100(61-86-63-150-88-40-26-25-39-87(86)88)176-135(216)99(60-70(4)5)167-103(185)62-149)141(222)174-93(45-31-37-57-147)132(213)172-97(49-52-109(193)194)134(215)180-110(71(6)7)139(220)153-66-106(188)166-90(42-28-34-54-144)131(212)171-95(47-50-107(189)190)129(210)163-81(19)119(200)158-83(21)121(202)169-92(44-30-36-56-146)128(209)162-80(18)117(198)156-77(15)115(196)157-82(20)120(201)168-91(43-29-35-55-145)127(208)161-78(16)116(197)155-75(13)114(195)151-65-105(187)165-89(41-27-33-53-143)126(207)160-79(17)118(199)159-84(22)122(203)175-98(59-69(2)3)125(206)152-64-104(186)154-76(14)123(204)179-111(72(8)9)140(221)178-102(68-184)138(219)173-96(48-51-108(191)192)130(211)164-85(23)124(205)181-112(73(10)11)142(223)224/h25-26,39-40,63,69-85,89-102,110-113,150,183-184H,24,27-38,41-62,64-68,143-149H2,1-23H3,(H,151,195)(H,152,206)(H,153,220)(H,154,186)(H,155,197)(H,156,198)(H,157,196)(H,158,200)(H,159,199)(H,160,207)(H,161,208)(H,162,209)(H,163,210)(H,164,211)(H,165,187)(H,166,188)(H,167,185)(H,168,201)(H,169,202)(H,170,218)(H,171,212)(H,172,213)(H,173,219)(H,174,222)(H,175,203)(H,176,216)(H,177,217)(H,178,221)(H,179,204)(H,180,215)(H,181,205)(H,182,214)(H,189,190)(H,191,192)(H,193,194)(H,223,224)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMIKHWUKCELA-HODHKHPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H242N40O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164212
Record name Adenoregulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3181.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenoregulin

CAS RN

149260-68-4
Record name Adenoregulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149260684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenoregulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
342
Citations
A Mor, M Amiche, P Nicolas - Biochemistry, 1994 - ACS Publications
… , but similarity was found with adenoregulin (38% amino acid … The synthetic replicates of dermaseptin b and adenoregulin … Accordingly, the observation that adenoregulin enhances …
Number of citations: 145 pubs.acs.org
W Cao, Y Zhou, Y Ma, Q Luo, D Wei - Protein expression and purification, 2005 - Elsevier
… Natural adenoregulin derives from the proteolytic processing of … In the present study, an effective method to produce adenoregulin … adenoregulin with and without amidated C-terminus. …
Number of citations: 59 www.sciencedirect.com
M Amiche, F Ducancel, A Mor, JC Boulain… - Journal of Biological …, 1994 - Elsevier
… 38% identity between adenoregulin and dermaseptin b. Because adenoregulin and dermaseptin b have similar precursor designs and antimicrobial spectra, adenoregulin should be …
Number of citations: 72 www.sciencedirect.com
M Amiche, F Ducancel, E Lajeunesse… - Biochemical and …, 1993 - Elsevier
… copy of preproadenoregulin. The precursor contains a single copy of adenoregulin at its … From the structure of proadenoregulin, we can predict that liberation of adenoregulin must …
Number of citations: 37 www.sciencedirect.com
YX Zhou, W Cao, QP Luo, YS Ma, JZ Wang… - Biotechnology letters, 2005 - Springer
… Adenoregulin is a member of dermaseptin family which are … The 99 bp adenoregulin gene was cloned in the expression vector … The purified recombinant adenoregulin had antibacterial …
Number of citations: 9 link.springer.com
L Wang, M Zhou, A McClelland, A Reilly, T Chen… - Biochimie, 2008 - Elsevier
By integrating systematic peptidome and transcriptome studies of the defensive skin secretion of the Central American red-eyed leaf frog, Agalychnis callidryas, we have identified novel …
Number of citations: 20 www.sciencedirect.com
Y Shin, RW Moni, JE Lueders, JW Daly - Cellular and molecular …, 1994 - Springer
… adenoregulin was recently identified based on stimulation of agonist binding to Al-adenosine receptors. 2. A comparison of the effects of mastoparan and adenoregulin … to adenoregulin. …
Number of citations: 23 link.springer.com
R Ren, Z Jiang, M Liu, X Tao, Y Ma, D Wei - Molecular biotechnology, 2007 - Springer
… The antimicrobial activity of the recombinant adenoregulin was detected after proteolytic … In this study, we demonstrated the possibility of display target protein adenoregulin on P. …
Number of citations: 13 link.springer.com
RW Moni, FS Romero, JW Daly - Cellular and molecular neurobiology, 1995 - Springer
… Adenoregulin is an amphilic peptide isolated from skin mucus of the tree frog,Phyllomedusa bicolor. Synthetic adenoregulin … , the concentration of adenoregulin affording maximal …
Number of citations: 11 link.springer.com
Y Zhou, W Cao, J Wang, Y Ma… - Protein and Peptide …, 2005 - ingentaconnect.com
Adenoregulin is a 33 amino acid antibiotic peptide who belongs to dermaseptin family which is the first vertebrate family to show lethal effects against filamentous fungi, as well as a …
Number of citations: 9 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.